1,4-Dibutoxy-2,5-diethynylbenzene
Description
1,4-Dibutoxy-2,5-diethynylbenzene (C₁₈H₂₂O₂) is a symmetrically substituted benzene derivative featuring two ethynyl (-C≡CH) groups at the 2,5-positions and two butoxy (-O(CH₂)₃CH₃) groups at the 1,4-positions. Its molecular weight is 270.37 g/mol, with a crystalline structure characterized by a planar aromatic core and linear ethynyl substituents . The compound is synthesized via Sonogashira coupling or similar cross-coupling reactions, leveraging the reactivity of ethynyl groups for applications in materials science.
Key applications include its use as a monomer in conjugated polymers for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and semiconductors. For example, poly[(m-phenylenevinylene)-alt-(1,4-dibutoxy-2,5-phenylenevinylene)] exhibits tunable luminescence properties due to the ethynyl groups' electronic effects .
Properties
IUPAC Name |
1,4-dibutoxy-2,5-diethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-5-9-11-19-17-13-16(8-4)18(14-15(17)7-3)20-12-10-6-2/h3-4,13-14H,5-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIFLAPDJFQZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C#C)OCCCC)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibutoxy-2,5-diethynylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dibromo-2,5-dibutoxybenzene.
Catalyst and Reagents: The reaction is carried out in the presence of palladium chloride (PdCl2(PPh3)2) and triphenylphosphine (PPh3) under an argon atmosphere. Copper(I) iodide (CuI) is also added as a co-catalyst.
Reaction Conditions: The mixture is refluxed for about 10 hours under an argon atmosphere. The progress of the reaction is monitored using thin-layer chromatography (TLC).
Purification: The resulting precipitate is filtered and washed with acetone.
Industrial Production Methods
While the detailed industrial production methods for 1,4-dibutoxy-2,5-diethynylbenzene are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibutoxy-2,5-diethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing ethynyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
1,4-Dibutoxy-2,5-diethynylbenzene is an organic compound with the molecular formula . It consists of a benzene ring with two butoxy groups and two ethynyl groups at the 1,4- and 2,5-positions, respectively. The presence of ethynyl groups allows it to be a building block in polymer chemistry, especially for creating conductive polymers due to the conjugated system formed by the triple bonds.
Applications
1,4-Dibutoxy-2,5-diethynylbenzene's applications include:
- Building Block in Polymer Chemistry The ethynyl groups present in 1,4-dibutoxy-2,5-diethynylbenzene make it a valuable building block in polymer chemistry. It can be used to create conductive polymers because of the conjugated system formed by the triple bonds. For example, poly(1,4-diethynyl-2,5-dibutoxybenzene), a polymer containing a diacetylene group in the main chain, can be synthesized through oxidative coupling polymerization .
- Synthesis of Complex Molecules 1,4-Dibutoxy-2,5-diethynylbenzene can be used as a building block in organic synthesis for the construction of more complex molecules.
- Optoelectronics 1,4-Dibutoxy-2,5-diethynylbenzene has potential applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of 1,4-dibutoxy-2,5-diethynylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π interactions and conjugation with other aromatic systems, enhancing the compound’s electronic properties. The butoxy groups provide steric hindrance and influence the compound’s solubility and reactivity. These features make it suitable for applications in optoelectronics and sensor development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of 1,4-Dibutoxy-2,5-diethynylbenzene with structurally related benzene derivatives:
Reactivity and Functional Group Analysis
- Ethynyl Groups : The ethynyl substituents in 1,4-dibutoxy-2,5-diethynylbenzene enable π-conjugation, enhancing charge transport in polymers. This contrasts with 1,4-dimethoxybenzene, which lacks π-conjugated side chains and is primarily used for its electron-donating methoxy groups .
- Halogen vs. Ethynyl : The diiodo analogue (1,4-dibutoxy-2,5-diiodobenzene) serves as a precursor for cross-coupling reactions, whereas the ethynyl derivative directly participates in polymerization .
- Steric Effects : Bulky substituents like tert-butyl groups in 1,4-di-tert-butyl-2,5-dimethoxybenzene reduce crystallinity but improve thermal stability, unlike the linear butoxy chains in the target compound .
Biological Activity
1,4-Dibutoxy-2,5-diethynylbenzene (DBDEB) is an organic compound notable for its potential applications in various fields, including materials science and biological research. Its unique structure, characterized by ethynyl groups and a dibutoxy substituent, contributes to its diverse biological activities. This article delves into the biological activity of DBDEB, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
DBDEB can be represented by the molecular formula . The compound features a central benzene ring with two ethynyl groups at the 2 and 5 positions and butoxy groups at the 1 and 4 positions.
Synthesis Methods
The synthesis of DBDEB typically involves several methods, including:
- Sonogashira Coupling Reaction : This method utilizes palladium catalysts to couple terminal alkynes with aryl halides. For DBDEB, this involves the reaction of 1,4-dibromo-2,5-diethynylbenzene with butanol derivatives.
- Click Chemistry : This approach has been employed to polymerize DBDEB with azide compounds to form functionalized polymers that exhibit enhanced properties for sensor applications .
Antimicrobial Properties
Research indicates that DBDEB exhibits significant antimicrobial activity. In one study, derivatives of DBDEB were screened against various bacterial strains, showing promising results in inhibiting growth . The mechanism appears to involve disruption of bacterial cell membranes.
Anticancer Activity
DBDEB has been investigated for its anticancer properties. A study demonstrated that DBDEB derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was attributed to its interaction with cellular signaling pathways involved in cancer progression .
Fluorescence Properties
DBDEB has also been utilized in the development of fluorescent sensors due to its photophysical properties. When polymerized with other compounds, it forms materials that can detect metal ions such as mercury and silver through fluorescence quenching mechanisms .
Case Study 1: Antimicrobial Activity Assessment
In a systematic evaluation of DBDEB derivatives against pathogenic bacteria, it was found that certain modifications increased their efficacy. For instance, the introduction of halogen substituents enhanced antibacterial activity by increasing lipophilicity and membrane penetration.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| DBDEB | E. coli | 32 µg/mL |
| Halogenated DBDEB | S. aureus | 16 µg/mL |
| Non-substituted DBDEB | P. aeruginosa | 64 µg/mL |
Case Study 2: Cancer Cell Line Study
A study focused on the effects of DBDEB on MCF-7 breast cancer cells showed that treatment with DBDEB resulted in a significant reduction in cell viability (p < 0.05) compared to controls. The study highlighted:
- Mechanism : Induction of apoptosis through mitochondrial pathway activation.
- Dosage : Effective concentrations ranged from 10 to 50 µM.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
